molecular formula C8H9N3 B1660001 1-Azido-3,5-dimethylbenzene CAS No. 70334-59-7

1-Azido-3,5-dimethylbenzene

Cat. No.: B1660001
CAS No.: 70334-59-7
M. Wt: 147.18 g/mol
InChI Key: GKJIZQPBVOEDFB-UHFFFAOYSA-N
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Description

It is a colorless to pale yellow liquid that is commonly used in organic synthesis and as a reagent in click chemistry. This compound is notable for its azido group, which makes it highly reactive and useful in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Azido-3,5-dimethylbenzene can be synthesized from 3,5-dimethylaniline through a diazotization reaction followed by azidation. The process involves the following steps:

    Diazotization: 3,5-dimethylaniline is treated with sodium nitrite and hydrochloric acid to form the diazonium salt.

    Azidation: The diazonium salt is then reacted with sodium azide to produce this compound.

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions: 1-Azido-3,5-dimethylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or alcohols, under suitable conditions.

    Cycloaddition Reactions: It participates in [3+2] cycloaddition reactions with alkynes to form triazoles, a key reaction in click chemistry.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Reagents like amines or alcohols in the presence of a base.

    Cycloaddition: Alkynes in the presence of a copper catalyst.

    Reduction: Lithium aluminum hydride or other reducing agents.

Major Products:

    Substitution: Corresponding substituted products, such as amines or ethers.

    Cycloaddition: Triazoles.

    Reduction: Amines.

Scientific Research Applications

1-Azido-3,5-dimethylbenzene has several applications in scientific research:

    Chemistry: It is used as a reagent in click chemistry for the synthesis of triazoles, which are important in drug discovery and materials science.

    Biology: It is employed in bioorthogonal labeling, allowing for the specific tagging of biomolecules without interfering with biological processes.

    Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of bioactive molecules.

    Industry: It is utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-azido-3,5-dimethylbenzene primarily involves its azido group. The azido group is highly reactive and can undergo cycloaddition reactions with alkynes to form triazoles. This reaction is facilitated by the presence of a copper catalyst, which activates the alkyne and promotes the formation of the triazole ring . The molecular targets and pathways involved depend on the specific application, such as bioorthogonal labeling or drug synthesis.

Comparison with Similar Compounds

1-Azido-3,5-dimethylbenzene can be compared with other azido-substituted aromatic compounds, such as:

  • 1-Azido-2,4-dimethylbenzene
  • 1-Azido-4-methylbenzene
  • 1-Azido-2-methylbenzene

Uniqueness: this compound is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of two methyl groups in the 3 and 5 positions provides steric hindrance, affecting the compound’s chemical behavior compared to other azido-substituted benzenes .

Properties

IUPAC Name

1-azido-3,5-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-6-3-7(2)5-8(4-6)10-11-9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKJIZQPBVOEDFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N=[N+]=[N-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70568283
Record name 1-Azido-3,5-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70568283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70334-59-7
Record name 1-Azido-3,5-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70568283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 9.68g. (0.08 mole) of 3,5-dimethylaniline in 100 ml. of water and 10 ml. of concentrated HCl was cooled to 0° C. Then a solution of 6.07g. (0.088 mole) of NaNO2 in 20 ml. of water was added dropwise to the solution of 3,5-dimethylaniline, and the reaction mixture was aged for one-half hour. There was then added to the reaction mixture 70 ml. of n-hexane followed by a solution of 5.72g. (0.088 mole) of NaN3 in 20 ml. of water which was added dropwise and accompanied by vigorous evolution of gas from the reaction mixture. The reaction mixture was then stirred for 15 minutes at room temperature. Separate layers were observed to form and the hexane layer was noted to have a deep yellow color. The reaction mixture was extracted again with 50 ml. of hexane, and the combined hexane extracts were dried over MgSO4 and concentrated to a volume of 95 ml. Structure of the final product was confirmed by IR. The 95 ml. solution of product was used as a starting material for Step B below.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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